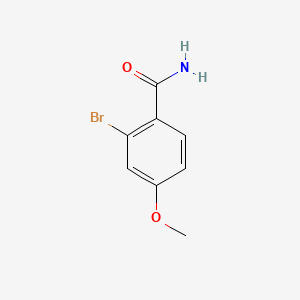

2-Bromo-4-methoxybenzamide

Beschreibung

Significance of Substituted Benzamide (B126) Scaffolds in Modern Organic and Medicinal Chemistry

Substituted benzamides are a cornerstone in the fields of organic and medicinal chemistry due to their remarkable versatility and ability to interact with a wide array of biological targets. ontosight.ai This structural motif is present in numerous therapeutic agents, showcasing a broad spectrum of pharmacological activities. researchgate.net The amide linkage, combined with the aromatic ring, provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of a compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. ontosight.ainih.gov

The biological activities associated with substituted benzamides are diverse, encompassing anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antitumor effects. researchgate.net For example, certain N-substituted benzamide derivatives have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. nih.govresearchgate.net The ability to modify the substitution pattern on the benzene (B151609) ring allows chemists to develop compounds with improved efficacy and selectivity for specific biological targets, making the benzamide scaffold a privileged structure in drug discovery and development. ontosight.ainih.gov

Overview of Halogenated and Methoxy-Substituted Aromatic Amides in Research Context

The strategic incorporation of halogen atoms and methoxy (B1213986) groups onto aromatic rings is a fundamental tactic in modern synthetic chemistry. Halogens, such as bromine, can significantly alter a molecule's electronic properties and lipophilicity. They can also serve as a synthetic handle for further chemical transformations, such as cross-coupling reactions, which are pivotal in constructing more complex molecules. The introduction of a halogen at a specific position on an aromatic ring can be challenging but offers a powerful tool for creating structural diversity. rsc.org

Similarly, the methoxy group (–OCH3) is a strong electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions. In the context of medicinal chemistry, methoxy groups can impact a compound's metabolic profile and its binding affinity to target proteins. nih.gov The combination of halogen and methoxy substituents on an aromatic amide, as seen in 2-Bromo-4-methoxybenzamide, creates a unique electronic environment that can lead to novel chemical reactivity and biological activity, distinct from its monosubstituted counterparts.

Current Research Landscape and Unexplored Avenues Pertaining to this compound

This compound is identified in chemical catalogs as an organic building block, categorized under amides, amines, aryls, and ethers. bldpharm.com Its fundamental chemical properties are outlined below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 353278-57-6 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Solid (form may vary) |

| Classification | Organic Building Block, Amide, Aryl, Ether |

Data sourced from chemical supplier information. bldpharm.com

While specific, in-depth research studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, its structural components suggest significant potential. The synthesis of related compounds often starts from precursors like 2-bromo-4-methoxybenzaldehyde. sigmaaldrich.combldpharm.com The general synthesis of α-halo amides can involve the reaction of an α-haloacetyl halide with an amine, though various modern methods exist. nih.gov

The primary avenue for research involving this compound lies in its utility as a versatile intermediate in organic synthesis. The bromine atom at the ortho position to the amide group can be exploited for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the creation of a diverse library of complex molecules built upon the 4-methoxybenzamide (B147235) scaffold. Furthermore, the amide nitrogen itself can be a site for further functionalization.

The combination of the bromo and methoxy substituents makes this compound an interesting subject for studies on structure-activity relationships (SAR) in medicinal chemistry. Its potential as a precursor for novel therapeutic agents remains a largely unexplored but promising field of investigation. Future research could focus on synthesizing derivatives and screening them for various biological activities, leveraging the known pharmacological potential of the substituted benzamide core.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNQKANDFJKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxybenzamide and Its Derivatives

Established Strategies for Benzamide (B126) Formation

The creation of an amide bond, particularly in the context of substituted aromatic systems, can be achieved through several reliable and well-documented strategies. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

Amide coupling reactions are fundamental transformations in organic synthesis. The choice of protocol often depends on factors such as substrate reactivity, desired scale, and economic viability.

The reaction between an acyl chloride and an amine is a rapid and often high-yielding method for preparing amides. libretexts.org This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a nucleophile like an amine. chemguide.co.uk

The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a chloride ion is eliminated. chemguide.co.uk A final deprotonation step, typically by another molecule of the amine or a non-nucleophilic base, yields the final amide product. chemguide.co.uk

A common feature of this reaction is the formation of hydrogen chloride (HCl) as a byproduct. libretexts.org To prevent the protonation of the amine reactant, which would render it non-nucleophilic, at least two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl, forming an ammonium (B1175870) salt. libretexts.org Alternatively, an auxiliary, non-nucleophilic base such as triethylamine (B128534) can be added to the reaction mixture to serve as an acid scavenger, which is a common strategy for optimizing yield, especially when the amine is valuable. hud.ac.uk

The reactivity of this method allows for the synthesis of a wide range of substituted benzamides. The table below illustrates typical yields for various benzamides prepared using this methodology in the bio-based solvent Cyrene™.

Table 1: Synthesis of Substituted Amides via Acyl Chloride-Amine Condensation

| Acyl Chloride | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | Aniline | N-phenyl-4-fluorobenzamide | 72 |

| 4-Fluorobenzoyl chloride | Benzylamine | N-benzyl-4-fluorobenzamide | 81 |

| 2-Fluorobenzoyl chloride | Aniline | N-phenyl-2-fluorobenzamide | 75 |

| 3,4-Dimethoxybenzoyl chloride | Aniline | N-phenyl-3,4-dimethoxybenzamide | 89 |

| 3,4-Dimethoxybenzoyl chloride | Benzylamine | N-benzyl-3,4-dimethoxybenzamide | 85 |

Data sourced from University of Huddersfield Research Portal. hud.ac.uk

Carbodiimide-mediated coupling is one of the most common strategies for amide bond formation, directly condensing a carboxylic acid and an amine without the need to first form a more reactive species like an acyl chloride. researchgate.net Carbodiimides are compounds containing the functional group RN=C=NR. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) reagent to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine. The attack leads to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.org Common carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netwikipedia.org

The efficiency of carbodiimide-mediated condensations can be very high, with reported yields of up to 90% routinely achievable. nih.gov The inclusion of additives, such as N-hydroxysuccinimide (NHS), can further enhance efficiency by forming an active ester intermediate that is less prone to side reactions and more stable than the O-acylisourea. nih.gov This approach is widely used in various fields, from drug synthesis to materials science, due to its reliability and mild reaction conditions. researchgate.net

A key consideration in terms of scalability and byproduct management is the removal of the urea byproduct. In the case of DCC, the resulting N,N'-dicyclohexylurea is largely insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org However, removing trace amounts can be challenging. wikipedia.org For EDC, the corresponding urea is water-soluble, allowing for a simple aqueous workup to remove it, which is a significant advantage in many applications. researchgate.net The conjugation efficiency using water-soluble carbodiimides can range from 20-80% depending on the concentration of reactants. nih.govresearchgate.net

Table 2: Common Carbodiimide Coupling Agents

| Reagent Name | Acronym | Urea Byproduct | Key Characteristics |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, high-yielding; DCU byproduct is poorly soluble in most solvents. wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct easily removed by aqueous extraction; ideal for biological applications. researchgate.netnih.gov |

| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Similar to DCC, but the DIU byproduct can sometimes be easier to remove. |

Driven by the principles of green chemistry, significant research has focused on developing catalytic methods for direct amide formation from carboxylic acids and amines. rsc.org These approaches avoid the use of stoichiometric activating agents, which generate large amounts of waste, and offer high atom economy with water as the sole theoretical byproduct. rsc.orgucl.ac.uk

Among the most promising catalysts are those based on boric acid and its arylboronic acid derivatives. rsc.orgucl.ac.uk These catalysts facilitate the dehydration of the carboxylic acid and amine pair, often at elevated temperatures with azeotropic removal of water. ucl.ac.uk Boronic acid catalysts have been developed that allow the reaction to proceed at lower temperatures. ucl.ac.uk

Beyond boron-based systems, other catalytic methods have emerged. dntb.gov.ua These include:

Transition Metal Catalysis: Palladium-catalyzed reactions, for example, can form amides from partners like thioureas and arylsilanes. dntb.gov.ua

Organocatalysis: Small organic molecules can be used to catalyze amide bond formation. dntb.gov.ua

Photoredox Catalysis: Visible-light-mediated methods provide a sustainable platform for generating a wide variety of amides from precursors such as halides and arenes under mild conditions. dntb.gov.ua

Enzymatic Catalysis: Biocatalysts, particularly enzymes that activate carboxylic acids via ATP-dependent mechanisms, offer an exceptionally selective route to amide bond formation under physiological conditions. nih.gov

These catalytic methods represent a more sustainable and cost-effective frontier in amide synthesis, aligning with the growing demand for environmentally benign chemical processes. rsc.org

The conversion of a carboxylic acid to a more reactive acyl chloride is a common and essential transformation for preparing amides via the condensation route described previously (2.1.1.1). 4-Methoxybenzoyl chloride is a widely used intermediate and serves as an excellent example of this precursor synthesis. ganeshremedies.com

The most prevalent method for synthesizing 4-methoxybenzoyl chloride is the direct chlorination of its parent carboxylic acid, 4-methoxybenzoic acid. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

The reaction conditions can be optimized for high yield and purity. For instance, the reaction can be performed by treating 4-methoxybenzoic acid with thionyl chloride, often in a solvent like benzene (B151609) at reflux, with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Alternatively, oxalyl chloride can be used in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, also with a DMF catalyst, to afford the acid chloride quantitatively. chemicalbook.com

Table 3: Reaction Conditions for the Synthesis of 4-Methoxybenzoyl Chloride

| Reagents | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoic acid, Thionyl chloride | Benzene | N,N-Dimethylformamide | Reflux | prepchem.com |

| 4-Methoxybenzoic acid, Oxalyl chloride | Dichloromethane | N,N-Dimethylformamide | Room Temperature | chemicalbook.com |

Precursor Synthesis and Functional Group Interconversions for Substituted Aromatic Systems

Selective Bromination and Methoxylation Strategies for Aromatic Building Blocks

The synthesis of specifically substituted aromatic compounds like 2-Bromo-4-methoxybenzamide relies on precise control over the introduction of functional groups. The relative positions of the bromo, methoxy (B1213986), and amide groups are determined by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Advanced strategies have been developed to achieve high regioselectivity:

Peptide-Catalyzed Bromination : Research has demonstrated the use of simple tetrapeptide catalysts for the enantioselective synthesis of atropisomeric benzamides through electrophilic bromination. nih.gov This method can achieve tri- and di-bromination for various substrates, with the catalyst potentially acting as a Brønsted base. nih.gov Mechanistic studies suggest that the initial bromination step is often stereodetermining, leading to selective ortho-bromination. mdpi.com

Transition-Metal-Free Decarboxylative Bromination : An alternative route involves the decarboxylative bromination of aromatic carboxylic acids. For instance, 4-methoxybenzoic acid can be converted to its brominated derivative using reagents like Bu₄NBr₃, avoiding the need for transition-metal catalysts. rsc.org

Photochemical Bromination : Using N-bromosuccinimide (NBS) under UV irradiation allows for the regioselective nuclear bromination of aromatic compounds at ambient temperatures without a catalyst. researchgate.net The selectivity and conversion rate depend on the nature of the substituents already present on the aromatic ring. researchgate.net

Directed Methoxylation via SNAr : A key strategy for introducing the methoxy group involves a nucleophilic aromatic substitution (SNAr) reaction. One process describes the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) starting from 1,4-dibromo-2-fluorobenzene. The fluorine atom is selectively replaced by a methoxy group using methanol (B129727) and a base like potassium carbonate, a reaction that minimizes side reactions like the Cannizzaro reaction. google.com

These selective strategies are crucial for constructing the required aromatic building blocks with the correct substitution pattern for subsequent conversion to the target benzamide.

Emerging and Specialized Synthetic Routes for Substituted Benzamides

Modern synthetic chemistry has introduced several innovative techniques to produce substituted benzamides more efficiently and sustainably. These methods offer significant advantages over traditional approaches.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics

Microwave-assisted synthesis has become a key technology for accelerating organic reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, which dramatically reduces reaction times—often from hours to minutes—and can lead to increased yields and cleaner product profiles. researchgate.netresearchgate.net This technique is particularly effective for synthesizing benzamide derivatives and related structures. nih.gov

The primary advantages of microwave-assisted synthesis are driven by the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid heating that is not dependent on thermal conductivity. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction & Convection | Direct interaction with polar molecules |

| Reaction Time | Hours to Days | Minutes to Hours researchgate.net |

| Temperature Gradient | Non-uniform | Uniform |

| Yields | Often lower | Often higher researchgate.net |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

One application is the Ritter reaction, where alcohols are converted into N-substituted amides using nitriles. Under microwave irradiation and catalyzed by an acid clay catalyst (Envirocat EPZG®), this transformation can be achieved rapidly in solvent-free conditions. researchgate.net

Solvent-Free Reaction Conditions: Contributions to Green Chemistry in Benzamide Synthesis

The push towards environmentally benign chemical processes has popularized solvent-free reaction conditions. Eliminating volatile organic solvents reduces pollution, lowers handling costs, and simplifies experimental procedures and work-up. These "green chemistry" approaches are highly applicable to benzamide synthesis. semanticscholar.org

Solvent-free reactions can be conducted by:

Grinding : Reactants are mixed and ground together in a mortar and pestle, sometimes with a solid catalyst. semanticscholar.orgdergipark.org.tr

Neat Reaction Mixtures : A mixture of reactants is heated directly without any solvent. researchgate.net

A reported green method for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst at 160–180°C. semanticscholar.org This solvent-free procedure is rapid and efficient, with the product often crystallizing directly from the melt upon cooling. semanticscholar.org Such methods are not only environmentally friendly but can also sometimes yield different products or selectivities than solution-based reactions. nih.gov

Electrochemical Approaches to Direct C(sp³)–H Amidation for Secondary Amide Scaffolds

A frontier in amide synthesis is the use of electrochemistry to forge C-N bonds. An innovative electrochemical method facilitates the direct amidation of benzylic C(sp³)–H bonds, providing an alternative and sustainable route to secondary amides. acs.orgnih.gov This approach is particularly relevant for creating derivatives from primary benzamides like this compound.

The process involves coupling a primary benzamide with a substrate containing a secondary benzylic C-H bond. Anodic oxidation generates a benzylic carbocation from the substrate, which is then trapped by the benzamide nucleophile to form the C-N bond of the secondary amide product. acs.orgnih.gov

Table 2: Substrate Scope in Electrochemical C(sp³)–H Amidation

| Benzamide Substrate | Benzylic Substrate | Product Type | Reference |

|---|---|---|---|

| Benzamide | Xanthene | N-Xanthenyl Benzamide | nih.gov |

| 4-Methoxybenzamide (B147235) | Toluene derivative | N-Benzyl Benzamide derivative | acs.org |

This electrochemical strategy avoids the need for costly and wasteful metal catalysts and stoichiometric chemical oxidants, which are often required in traditional C-H functionalization reactions. nih.gov The process has been successfully scaled up to the multigram level using flow reactors, demonstrating its potential for practical applications. acs.orgnih.gov

Optimization of Reaction Conditions and Process Development

Fine-tuning reaction parameters is essential for maximizing the efficiency and yield of any chemical synthesis. For this compound and its derivatives, careful control over stoichiometry and catalyst loading is paramount.

Stoichiometric Control and Catalyst Loading Effects

The precise ratio of reactants (stoichiometry) and the amount of catalyst used can have a profound impact on reaction outcomes, including conversion rates, product selectivity, and yield.

Stoichiometric Control : In many reactions, the molar ratio of reactants dictates the efficiency of the conversion. For example, in the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, the amount of Brønsted superacid used as the catalyst is critical. Increasing the equivalents of triflic acid from a catalytic amount to a large excess (e.g., 10 equivalents) was found to significantly improve the yield of the desired benzamide and suppress the formation of nitrile byproducts. nih.gov

Catalyst Loading : The concentration of the catalyst must be optimized to balance reaction rate and cost. In a study on the synthesis of 2-methyl-4-methoxydiphenylamine, a Pd/C catalyst was used. osti.gov The optimal conditions were determined by systematically varying the catalyst amount and reactant ratios. It was found that an excess of one reactant (cyclohexanone) played a key role in promoting the initial condensation step, while the catalyst loading (e.g., 0.5 g for a 0.01 mole scale reaction) was optimized to drive the subsequent dehydrogenation. osti.gov Insufficient catalyst loading leads to slow or incomplete reactions, while excessive loading increases costs and can sometimes lead to unwanted side reactions.

Table 3: Illustrative Effects of Reaction Parameter Optimization

| Parameter | Low Setting | Optimal Setting | High Setting | Potential Outcome |

|---|---|---|---|---|

| Catalyst Loading | Incomplete conversion, slow rate | High yield, efficient conversion | Increased cost, potential side reactions | Optimization balances speed and cost. |

| Reactant Ratio | Unreacted starting material | Maximum product formation | Excess waste, potential for side products | Stoichiometry ensures efficient use of materials. |

| Temperature | Slow or no reaction | Desired reaction rate and selectivity | Decomposition, byproduct formation | Temperature control is crucial for product purity. |

By carefully optimizing these parameters, chemists can develop robust and efficient processes for the synthesis of this compound and its derivatives.

Reaction Time and Temperature Profiling for Maximized Yields

The optimization of reaction parameters is a critical aspect of process chemistry, aiming to maximize product yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound, the careful profiling of reaction time and temperature is paramount. The synthesis, typically proceeding through the amidation of a corresponding benzoic acid or its activated derivative, is highly sensitive to these parameters.

Research into related benzamide syntheses demonstrates that both temperature and reaction duration significantly influence the rate of reaction and the formation of byproducts. For instance, in the synthesis of 2-methoxybenzamide (B150088) derivatives, reactions are often conducted at specific temperatures to ensure the desired reactivity without promoting degradation or side reactions. nih.gov In the case of this compound, a systematic study would involve varying the temperature and time to identify the optimal conditions.

A hypothetical profiling study for the amidation of 2-bromo-4-methoxybenzoic acid could involve monitoring the reaction at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For each temperature, the reaction would be sampled at different time intervals to determine the point of maximum conversion of the starting material and the highest accumulation of the desired product before significant byproduct formation occurs.

Below is a representative data table illustrating the impact of reaction time and temperature on the yield of this compound from a hypothetical amidation reaction.

Table 1: Effect of Reaction Time and Temperature on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | 25 (Room Temp.) | 12 | 65 |

| 2 | 25 (Room Temp.) | 24 | 75 |

| 3 | 25 (Room Temp.) | 48 | 78 |

| 4 | 50 | 4 | 82 |

| 5 | 50 | 8 | 91 |

| 6 | 50 | 16 | 88 (slight decomposition observed) |

| 7 | 80 (Reflux) | 1 | 85 |

| 8 | 80 (Reflux) | 2 | 93 |

| 9 | 80 (Reflux) | 4 | 90 (increased byproduct formation) |

This data is illustrative and compiled based on general principles of organic synthesis optimization.

The data suggests that at room temperature, the reaction is slow, requiring 24 hours to achieve a good yield. Increasing the temperature to 50 °C significantly accelerates the reaction, with the optimal yield being achieved at 8 hours. Further increasing the temperature to reflux (e.g., 80 °C) can shorten the reaction time to 2 hours for a high yield, but longer exposure to high temperatures may lead to a decrease in yield due to the formation of impurities.

Purification Methodologies and Isolation Efficiency

Following the completion of the synthesis of this compound, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and any byproducts formed during the reaction. The choice of purification methodology is crucial for obtaining the compound at the desired level of purity, which is often essential for its subsequent use. Common purification techniques for compounds of this nature include crystallization, extraction, and chromatography.

Crystallization is a widely used and effective method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and then allowing the solution to cool slowly. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, leaving impurities behind in the solvent. The selection of the appropriate solvent is critical for the efficiency of this process. For benzamide derivatives, solvents such as ethanol, methanol, or mixtures including heptane (B126788) are often employed. google.comgoogle.com The efficiency of crystallization can be very high, often yielding products with purity exceeding 99%.

Aqueous work-up followed by extraction is a standard initial step in the isolation process. This involves treating the reaction mixture with water and an organic solvent immiscible with water. This separates the organic product from water-soluble impurities and reagents. The product, being in the organic layer, is then recovered by evaporating the solvent. Often, this step is followed by crystallization or chromatography for further purification.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents). This method is particularly useful for separating complex mixtures or removing impurities with similar solubility to the product. The efficiency of chromatographic purification is dependent on the choice of the stationary and mobile phases.

The efficiency of each purification method can be quantified by the recovery of the pure compound and the final purity achieved.

Table 2: Comparison of Purification Methodologies for this compound

| Purification Method | Typical Solvents/Mobile Phase | Recovery Efficiency (%) | Final Purity (%) |

| Single-Solvent Crystallization | Ethanol | 85-95 | >99 |

| Mixed-Solvent Crystallization | Heptane/Ethyl Acetate (B1210297) | 90-97 | >99.5 |

| Liquid-Liquid Extraction | Dichloromethane/Water | >98 (as initial work-up) | 80-90 (crude) |

| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | 70-85 | >99.8 |

This data is illustrative and based on common outcomes for the purification of similar organic compounds.

As the table indicates, while liquid-liquid extraction is excellent for initial work-up and recovery, it generally does not yield a highly pure product on its own. Crystallization offers a good balance of high recovery and excellent purity. Column chromatography can provide the highest purity but may result in lower recovery due to the loss of material on the column. The choice of method will depend on the scale of the synthesis and the required final purity of the this compound.

Mechanistic Investigations and Reaction Chemistry of 2 Bromo 4 Methoxybenzamide

Chemical Reactivity of the Bromine Moiety

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity. Its reactivity is centered on its ability to act as a leaving group in nucleophilic substitution reactions and to participate in the catalytic cycles of various metal-catalyzed cross-coupling reactions.

The direct displacement of a halogen from an aryl halide via nucleophilic aromatic substitution (SNAr) is a well-established reaction class. libretexts.org The mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. For the reaction to be facile, the ring must be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the anionic intermediate. libretexts.org

In 2-bromo-4-methoxybenzamide, the amide group provides some electron-withdrawing character, but the methoxy (B1213986) group is electron-donating. This mixed substitution pattern means the aromatic ring is not strongly activated towards traditional SNAr reactions. Consequently, reactions with nucleophiles like amines and thiols often require forcing conditions, such as high temperatures or the use of very strong bases. libretexts.org For instance, the displacement of bromide by an amine or thiol would involve the nucleophile attacking the carbon atom bearing the bromine, leading to a tetrahedral intermediate which then re-aromatizes by expelling the bromide ion.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon bonds. wikipedia.org These reactions offer a highly efficient and functional-group-tolerant method for connecting different organic fragments, with aryl bromides serving as common electrophilic partners. wikipedia.orglibretexts.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.govrsc.org This reaction couples an organohalide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid to form a substituted biphenyl (B1667301) derivative. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | Room Temp - 100 | 74-82 | nih.gov |

| CataXCium A Pd G3 | - | - | - | - | Good to Excellent | nih.gov |

This table presents generalized conditions reported for various aryl bromides, which are applicable to this compound.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound serves as a key reactive site for other metal-catalyzed C-C bond-forming reactions. These methods expand the range of accessible structures from this starting material.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.gov The process is catalyzed by palladium complexes and requires a base. nih.gov

Sonogashira Reaction: This coupling method joins the aryl bromide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper. mdpi.com It is a direct route to aryl alkynes.

Negishi Reaction: In this reaction, the aryl bromide is coupled with an organozinc reagent. mdpi.comnih.gov It is known for its high functional group tolerance and reactivity. nih.gov

Stille Reaction: This involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. libretexts.org

These reactions proceed through catalytic cycles analogous to the Suzuki coupling, involving oxidative addition of the C-Br bond to the metal center as the initial step. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transformations Involving the Amide Functionality

The amide group in this compound is generally stable but can be transformed under specific reaction conditions. nih.gov Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the potential for the N-H protons to be removed by a base.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid (2-bromo-4-methoxybenzoic acid) and ammonia. This transformation typically requires harsh conditions, such as heating in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). chemspider.comrsc.org The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, followed by the departure of the amine leaving group. rsc.orgyoutube.com

Amidation: Amidation, or transamidation, involves the exchange of the amide's nitrogen substituent. organic-chemistry.org For a primary amide like this compound, this can be challenging due to the resonance stability of the amide bond. nih.gov However, certain catalytic systems or activation methods can facilitate this process. For example, reacting the primary amide with an amine in the presence of a suitable catalyst can lead to a new secondary or tertiary amide. organic-chemistry.orgorganic-chemistry.org Another approach involves the activation of the amide itself to make it more susceptible to nucleophilic attack. nih.gov

Derivatization of the Amide Nitrogen (N-Substitution)

The primary amide group of this compound possesses two reactive N-H bonds that can participate in substitution reactions, allowing for the introduction of various functional groups. While specific literature on the N-substitution of this compound is not abundant, the reactivity can be inferred from analogous transformations with similar benzamides and related compounds.

Common derivatization reactions include N-alkylation and N-acylation. For instance, N-alkylation can be achieved by treating the amide with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH), deprotonates the amide nitrogen to form a more nucleophilic amide anion, which then displaces the halide from the alkylating agent.

Similarly, N-acylation can introduce a second acyl group onto the nitrogen atom. This is typically accomplished by reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions. For example, the synthesis of benzothiazole (B30560) amide derivatives has been achieved through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid chlorides, demonstrating the general reactivity of amide bonds in such transformations. nih.gov In a related example, N-(2-bromo-4-methylphenyl)-2-methoxybenzamide has been synthesized, illustrating the formation of the amide bond, which is the reverse of N-acylation but proceeds through similar nucleophilic acyl substitution principles. nih.govnih.gov These examples underscore the capacity of the amide nitrogen in structures like this compound to be derivatized, paving the way for the synthesis of more complex molecules.

Reactivity Influenced by the Methoxy Group

The methoxy (-OCH₃) group is a powerful electron-donating group that significantly influences the reactivity of the benzene (B151609) ring, primarily through its resonance effect. It also presents a site for ether cleavage reactions.

The benzene ring of this compound has three substituents that direct the position of any subsequent electrophilic aromatic substitution (SEAr). The outcome of such a reaction is determined by the combined electronic and steric effects of these groups. organic-chemistry.org

Methoxy Group (-OCH₃) at C4: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Bromo Group (-Br) at C2: This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to stabilize the arenium ion intermediate through resonance. libretexts.org

Amide Group (-CONH₂) at C1: This is a deactivating group and a meta-director, withdrawing electron density from the ring through both induction and resonance.

The available positions for substitution are C3, C5, and C6. The directing effects on these positions are as follows:

Position C3: ortho to the bromo group and ortho to the amide group.

Position C5: ortho to the methoxy group and meta to the bromo and amide groups.

Position C6: para to the bromo group and ortho to the amide group.

The powerful activating and ortho, para-directing influence of the methoxy group is generally the dominant factor. libretexts.org It strongly activates the positions ortho to it, namely C3 and C5. The para position is already substituted. Between C3 and C5, substitution at C5 is generally favored. This is because C5 is meta to the two deactivating groups (-Br and -CONH₂), making it the most electron-rich and least sterically hindered position for an incoming electrophile. Substitution at C3 would place the electrophile between two existing substituents, which is sterically unfavorable. Therefore, electrophilic aromatic substitution on this compound is predicted to show high regioselectivity for the C5 position.

The aryl methyl ether linkage of the methoxy group is susceptible to cleavage under strong acidic or Lewis acidic conditions to yield the corresponding phenol (B47542). organic-chemistry.orgmdpi.com One of the most effective reagents for this transformation is boron tribromide (BBr₃). nih.govnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

The mechanism involves the initial formation of an adduct between the Lewis acidic boron atom and the Lewis basic ether oxygen. gvsu.edu This coordination makes the methyl group more electrophilic. A subsequent nucleophilic attack by a bromide ion on the methyl carbon cleaves the C-O bond, a process that can occur through several proposed mechanistic pathways, including those involving charged intermediates. nih.govnih.gov After the cleavage step, an aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the final phenolic product, 2-bromo-4-hydroxybenzamide. DFT calculations suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Intramolecular Cyclization Pathways and Heterocycle Formation

The presence of a bromo substituent ortho to the amide group makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions, often catalyzed by transition metals like copper or palladium.

Benzoxazoles are an important class of heterocycles found in many biologically active compounds. While this compound cannot cyclize directly to a benzoxazole (B165842), a suitably N-substituted derivative can. For example, if the amide is first derivatized with an ortho-hydroxyphenyl group to form N-(2-hydroxyphenyl)-2-bromo-4-methoxybenzamide, this intermediate can undergo a copper-catalyzed intramolecular O-arylation.

This type of reaction, often referred to as an Ullmann condensation, typically involves a copper(I) salt (e.g., CuI) as a catalyst, a ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like DMF or toluene. medcraveonline.com The mechanism is believed to involve the oxidative addition of the aryl bromide to the copper catalyst, followed by deprotonation of the phenol by the base. The subsequent reductive elimination from the copper center forms the C-O bond, yielding the benzoxazole ring system and regenerating the catalyst. medcraveonline.comsci-hub.se This strategy offers a versatile route to 2-arylbenzoxazoles, where the aryl group is derived from the original benzamide (B126) structure. organic-chemistry.org

Isocoumarins: A direct and efficient method for synthesizing 3-substituted isocoumarins utilizes o-bromobenzamides as starting materials. organic-chemistry.orgthieme-connect.de In a reaction directly applicable to this compound, it can be treated with a 1,3-dicarbonyl compound in the presence of a copper(I) iodide catalyst and a base like potassium phosphate (B84403) (K₃PO₄). thieme-connect.de The reaction proceeds via a domino sequence involving a copper-catalyzed C-C bond formation between the aryl bromide and the enolate of the diketone, followed by an intramolecular nucleophilic attack of the amide's carbonyl oxygen onto one of the ketone carbonyls, leading to cyclization and dehydration to form the isocoumarin (B1212949) core. This method avoids the need for pre-functionalization and provides a straightforward entry to this important class of lactones. organic-chemistry.org

Benzothiazoles: The synthesis of benzothiazoles from this compound is less direct but feasible. The most common synthetic routes to benzothiazoles involve the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. mdpi.commdpi.comorganic-chemistry.orgekb.eg To utilize this compound, it would first need to be converted to its corresponding thioamide, 2-bromo-4-methoxythiobenzamide, typically using a thionating agent like Lawesson's reagent. This thioamide can then undergo intramolecular cyclization. For example, copper-catalyzed intramolecular cyclization of o-bromoarylthioamides can yield benzothiazoles. This process is analogous to the O-arylation for benzoxazoles, but involves intramolecular S-arylation to form the thiazole (B1198619) ring.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Bromo-4-methoxybenzamide is predicted to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom (H-3) would likely appear as a doublet, coupled to the proton at the H-5 position. The proton at the H-5 position is expected to be a doublet of doublets, showing coupling to both H-3 and H-6. The proton ortho to the amide group (H-6) would also be a doublet, coupled to H-5.

A sharp singlet, integrating to three protons, would be observed in the upfield region (typically around 3.8-4.0 ppm), corresponding to the methoxy (B1213986) group (-OCH₃) protons. chemicalbook.com Additionally, the two protons of the primary amide group (-CONH₂) would appear as two separate broad singlets, due to their distinct chemical environments and restricted rotation around the C-N bond, often in the range of 5.5-8.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H-3 | ~7.4 - 7.6 | d (doublet) | 1H |

| Aromatic H-5 | ~6.9 - 7.1 | dd (doublet of doublets) | 1H |

| Aromatic H-6 | ~7.9 - 8.2 | d (doublet) | 1H |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) | 3H |

| Amide (-CONH₂) | ~5.5 - 8.5 | two br s (broad singlets) | 2H |

Note: Predicted values are based on general principles and data from analogous compounds.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. For this compound, eight distinct signals are expected. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically appearing around 165-170 ppm.

The six aromatic carbons would produce signals in the 110-160 ppm range. The carbon bearing the methoxy group (C-4) and the carbon attached to the amide (C-1) would be significantly downfield. The carbon bonded to the electronegative bromine atom (C-2) would also be clearly identifiable. The remaining three aromatic carbons (C-3, C-5, C-6) would appear in the more shielded region of the aromatic spectrum. Finally, the methoxy carbon (-OCH₃) would give a signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~168 |

| C-4 (Ar-OCH₃) | ~160 |

| C-1 (Ar-CONH₂) | ~135 |

| C-2 (Ar-Br) | ~118 |

| C-6 (Ar) | ~130 |

| C-5 (Ar) | ~115 |

| C-3 (Ar) | ~112 |

| -OCH₃ | ~56 |

Note: Predicted values are based on general principles and data from analogous compounds.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are essential. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. oxinst.com For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-5 with H-3, and H-5 with H-6), confirming their connectivity and aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra. For example, the aromatic ¹H signals would show correlations to their corresponding ¹³C signals, and the methoxy proton signal would correlate to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (2-4 bonds), which helps to piece together the molecular puzzle. columbia.eduyoutube.com Key correlations would be expected from the methoxy protons to the C-4 aromatic carbon, and from the amide protons to the carbonyl carbon and the C-1 and C-6 aromatic carbons. The aromatic proton H-6 would show a three-bond correlation to the carbonyl carbon, definitively locking in the structure.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns. chemguide.co.uk

Both EI-MS and ESI-MS can be used to analyze this compound. ESI is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺. rsc.org

EI-MS, being a higher energy technique, would produce the molecular ion (M⁺) and a series of characteristic fragment ions. libretexts.org A key feature in the mass spectrum would be the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom. miamioh.eduyoutube.com

Common fragmentation pathways for benzamides include the alpha-cleavage of the amide group. libretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |

| 230/232 | [C₈H₈BrNO₂]⁺ | Molecular Ion (M⁺, M+2), shows bromine isotopic pattern |

| 215/217 | [C₇H₅BrO₂]⁺ | Loss of -NH₂ radical |

| 187/189 | [C₇H₆BrO]⁺ | Loss of -CONH₂ group |

| 157 | [C₇H₆O₂]⁺ | Loss of Br radical |

| 44 | [CONH₂]⁺ | Amide fragment |

Note: m/z values are for the ⁷⁹Br and ⁸¹Br isotopes where applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture before they enter the mass spectrometer. umb.edu For this compound, a reversed-phase HPLC method would be developed to assess the purity of a sample. The compound would elute from the column at a characteristic retention time, after which the coupled mass spectrometer would confirm its identity by measuring the mass-to-charge ratio of the eluting peak. researchgate.net This confirms that the peak at a specific retention time corresponds to the compound of interest and not an impurity, providing both purity data and molecular weight confirmation in a single analysis.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct fingerprint, with specific peaks corresponding to different functional groups. For this compound, one would anticipate characteristic absorption bands for the amide group (N-H and C=O stretching), the aromatic ring (C-H and C=C stretching), the C-O ether linkage, and the C-Br bond. However, no experimental FT-IR spectra for this compound have been published in the reviewed literature.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts that correspond to vibrational modes. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com A Raman spectrum of this compound would be expected to clearly show vibrations of the aromatic ring and the C-Br bond. As with FT-IR, specific experimental Raman data for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations

By diffracting X-rays off a single crystal, scientists can calculate the electron density map of the molecule and thereby determine exact bond lengths, bond angles, and torsional angles. This would reveal the precise conformation of the benzamide (B126) and methoxy groups relative to the benzene ring. Such a study on this compound has not been reported.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray diffraction data elucidates how molecules arrange themselves in the crystal lattice. This analysis reveals crucial intermolecular interactions, such as hydrogen bonding (e.g., between the amide groups of adjacent molecules) and π-π stacking of the aromatic rings, which govern the material's macroscopic properties. mdpi.comnih.gov Without a crystal structure, the supramolecular assembly of this compound remains unknown.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for separating a target compound from reaction byproducts and starting materials. Techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) would be standard for the purification of a substituted benzamide. The choice of solvent system (mobile phase) and stationary phase would depend on the polarity of this compound. However, specific, optimized chromatographic protocols for this compound's purification are not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are particularly useful for assessing the purity of the compound and for separating it from starting materials, byproducts, and other impurities.

Reverse-phase HPLC is a common method for analyzing benzamide derivatives. sielc.com In a typical setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. For instance, a mixture of acetonitrile, water, and an acid like phosphoric or formic acid can be employed as the mobile phase. sielc.comsielc.com The use of smaller particle sizes in the column, characteristic of UPLC, allows for faster analysis times and improved resolution. sielc.com

The separation of halogenated aromatic compounds, such as this compound, can present challenges due to the similar properties of the compounds in a mixture. chromforum.org The choice of column and mobile phase is critical. Phenyl or pentafluorophenyl (PFP) columns can offer alternative selectivities based on pi-pi interactions, which can be beneficial for separating compounds with different halogen substitutions. chromforum.org Temperature can also be a key parameter to optimize separation, with adjustments in column temperature potentially improving resolution between closely eluting peaks. chromforum.org

UPLC, operating at higher pressures with sub-2 µm particles, offers significant advantages over traditional HPLC, including increased resolution, speed, and sensitivity. researchgate.net For halogen-containing pharmaceuticals and their impurities, UPLC has been shown to provide excellent separation performance. researchgate.net A study on closely related halogen-containing small molecules identified a UPLC method using a ZORBAX RRHD Eclipse Plus C18 or a Hypersil Gold PFP column with acetonitrile/methanol-based aqueous eluents containing phosphoric acid as being highly effective. researchgate.net

The development of a robust HPLC or UPLC method for this compound would involve a systematic evaluation of columns, mobile phase compositions (including organic modifier, pH, and additives), and temperature to achieve optimal separation from any potential impurities. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | HPLC | UPLC |

| Column | Nucleosil C8 or C18, 5 µm | Acquity UPLC BEH C18, 1.7 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |

This table presents typical starting conditions for method development and is not based on specific experimental data for this compound.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.org For the synthesis of this compound, or in reactions where it is used as a starting material, TLC can provide a qualitative assessment of the consumption of reactants and the formation of products. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). ukessays.com The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. rochester.edu The choice of the mobile phase is crucial for achieving good separation of the components of the reaction mixture. A common approach is to use a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to obtain optimal separation. researchgate.net

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu This allows for a direct comparison and helps to confirm the identity of the spots. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using a staining agent. rochester.edu Given the aromatic nature of this compound, it is expected to be UV-active.

Table 2: General Procedure for TLC Monitoring of a Reaction Involving this compound

| Step | Action | Purpose |

| 1. Plate Preparation | Draw a baseline with a pencil on a silica gel TLC plate. Mark three lanes. | To provide a starting point for the separation and to organize the spots. |

| 2. Spotting | Using a capillary tube, spot the starting material in the first lane, the reaction mixture in the third lane, and both in the middle (co-spot). | To apply the samples to be analyzed. The co-spot helps in identifying the spots. |

| 3. Development | Place the plate in a developing chamber with a suitable mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture). | To separate the components of the mixture based on their polarity. |

| 4. Visualization | After the solvent front has moved up the plate, remove the plate, let it dry, and visualize the spots under a UV lamp. | To observe the separated spots and assess the reaction progress. |

| 5. Analysis | Compare the intensity of the starting material and product spots over time. | To determine the extent of the reaction and when it is complete. |

Other Advanced Spectroscopic Methods (e.g., UV-Vis for Optical Properties)

Beyond the core structural elucidation techniques, other spectroscopic methods can provide valuable information about this compound. UV-Visible (UV-Vis) spectroscopy, for instance, is used to study the optical properties of a compound by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its substituted benzene ring. The position and intensity of these bands are influenced by the electronic transitions within the molecule. The presence of the methoxy group (an auxochrome) and the bromine atom on the benzamide core will affect the wavelength of maximum absorbance (λmax).

For similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, the λmax has been reported, and such data can provide a reference point for what might be expected for this compound. researchgate.net In the development of an HPLC method, UV detection is often set at a wavelength where the analyte shows strong absorbance to ensure high sensitivity. mdpi.com For benzimidazole (B57391) derivatives, detection wavelengths have been set at 254 nm and 288 nm. nih.gov The UV-Vis spectrum of this compound would be crucial in determining the optimal wavelength for its detection and quantification in chromatographic analyses.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-4-methoxybenzamide at the molecular level. These methods allow for the detailed examination of its electronic and structural properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical compounds. nih.govnih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable conformation. youtube.comstackexchange.com For this purpose, various functionals, such as B3LYP, are often employed in conjunction with a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govchalcogen.ro

The optimized structural parameters, including bond lengths and angles, can be determined and have been shown to be in good agreement with experimental data where available. conicet.gov.ar For instance, in related benzamide (B126) structures, the C-C bond lengths within the benzene (B151609) ring typically fall in the range of 1.3802–1.4043 Å as determined by the B3LYP method. chalcogen.ro The total energy of the system in its optimized state provides a measure of its stability. youtube.com

nih.govchalcogen.ro| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-311++G(d,p) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a significant parameter that reflects the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.net

Analysis of the HOMO and LUMO can provide insights into charge transfer within the molecule and can be used to calculate various molecular properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.arnih.gov These parameters help in understanding the molecule's behavior in chemical reactions. researchgate.net Furthermore, the electronic transitions observed in UV-visible spectroscopy can be assigned based on the transitions between these frontier orbitals, often with the aid of Time-Dependent DFT (TD-DFT) calculations. conicet.gov.ar

researchgate.net| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Electron-donating ability | |

| LUMO Energy | Electron-accepting ability |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. nih.gov It provides a localized picture of bonding and allows for the quantification of interactions between filled donor orbitals and empty acceptor orbitals. wisc.edu The stabilization energy associated with these interactions indicates the strength of the delocalization. ijnc.ir

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. nih.gov By systematically changing specific dihedral angles, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.net

The PES scan is often performed using DFT methods, allowing for the determination of the global minimum energy structure. nih.gov The results of a PES scan can be visualized as a plot of energy versus the varied dihedral angle, revealing the relative energies of different conformers. researchgate.net This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules.

Intermolecular Interaction Analysis and Supramolecular Chemistry

The study of intermolecular interactions is key to understanding the solid-state structure and crystal packing of this compound. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern how molecules arrange themselves in a crystal lattice. acs.org

Molecular Docking for Exploring Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein receptor. nih.govfip.org This method is instrumental in drug discovery and design for evaluating the potential of a compound to interact with a biological target. nih.gov The process involves placing the ligand (in this case, a derivative of this compound) into the binding site of the target protein and calculating the binding energy for different poses. fip.org

The results of molecular docking studies can provide valuable information about the binding modes and affinities. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. fip.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Investigation of Halogen Bonding and Pi-Stacking Interactions Involving the Bromine Moiety

The presence of a bromine atom on the aromatic ring of this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction. In this interaction, the electropositive region on the outermost surface of the bromine atom (the σ-hole) can be attracted to a region of negative electrostatic potential on another molecule, such as a lone pair of electrons or a π-system.

Computational models can predict and quantify the strength and geometry of these halogen bonds. Theoretical studies on similar brominated aromatic compounds have shown that these interactions can significantly influence crystal packing and molecular recognition processes. For instance, in the solid state, this compound molecules could potentially self-assemble through Br···O or Br···N halogen bonds, where the bromine atom of one molecule interacts with the oxygen of the methoxy (B1213986) or amide group, or the nitrogen of the amide group of a neighboring molecule.

Characterization of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The amide group (-CONH₂) of this compound is a potent hydrogen bond donor and acceptor. The two N-H bonds can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the intricate network of hydrogen bonds that this molecule can form.

In the solid state, it is highly probable that this compound forms robust hydrogen-bonded synthons. For example, molecules can link together via N-H···O=C hydrogen bonds, creating chains or dimeric motifs. A common motif for primary amides is the R²₂(8) ring, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. For this compound, theoretical studies could investigate its reactivity in various transformations.

Below is a table summarizing the types of computational data that would be generated in such studies.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties, vibrational frequencies, reaction pathways, activation energies. |

| Møller–Plesset Perturbation Theory (MP2) | Accurate interaction energies for non-covalent interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization and quantification of chemical bonds and non-covalent interactions. |

| Non-Covalent Interaction (NCI) Plots | Visualization and identification of non-covalent interaction regions in real space. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energies into physically meaningful components (electrostatics, exchange, induction, dispersion). |

Applications in Medicinal Chemistry and Advanced Materials Research As a Scaffold

Scaffold Design and Derivatization Strategies Utilizing the 2-Bromo-4-methoxybenzamide Moiety

The inherent reactivity and structural characteristics of this compound make it an ideal candidate for various scaffold design and derivatization strategies. These approaches aim to generate libraries of related compounds that can be screened for desired biological activities or material properties.

The rational design of derivatives based on the this compound scaffold allows for the fine-tuning of molecular interactions with biological targets. By systematically altering the substituents on the aromatic ring and the amide nitrogen, researchers can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce a diverse range of functional groups, thereby probing the steric and electronic requirements of a target's binding site. Similarly, the methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then serve as a point for further functionalization or as a hydrogen bond donor to enhance target engagement.

The benzamide (B126) framework is a well-established privileged scaffold, found in a multitude of approved drugs and clinical candidates. columbia.edunih.govufrj.brmdpi.comresearchgate.net "Scaffold hopping" is a medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a different, yet functionally equivalent, scaffold to discover new patentable chemical entities with improved properties. The this compound structure can be utilized in scaffold hopping approaches by retaining key pharmacophoric features while exploring alternative benzamide-based architectures. This allows for the discovery of novel intellectual property and potentially more effective therapeutics.

Molecular hybridization is a strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. grafiati.com This approach can lead to molecules with dual or multiple modes of action, potentially offering synergistic therapeutic effects or overcoming drug resistance mechanisms. The this compound scaffold is a valuable building block for creating such hybrid molecules. For example, it can be linked to other heterocyclic systems or known pharmacophores to generate novel compounds with a broader spectrum of activity.

Role as a Precursor for Diverse Pharmacologically Relevant Scaffolds

Beyond its direct use as a scaffold, this compound is a crucial precursor for the synthesis of a wide variety of pharmacologically important heterocyclic systems and targeted inhibitors. The reactivity of the bromo and amide functionalities facilitates the construction of more complex molecular architectures.

The 2-bromo-substituted benzamide structure is a key starting material for the synthesis of several important classes of heterocyclic compounds.

Benzoxazoles: These bicyclic heterocycles are present in numerous natural products and synthetic compounds with a broad range of biological activities. grafiati.comijpbs.comorganic-chemistry.orgresearchgate.netnih.gov The synthesis of benzoxazoles can be achieved through the intramolecular cyclization of ortho-haloanilides, a reaction for which this compound derivatives can serve as precursors. organic-chemistry.org

Benzothiazoles: Similar to benzoxazoles, benzothiazoles are another class of privileged heterocyclic scaffolds with diverse pharmacological properties, including antimicrobial and anticancer activities. rsc.orgresearchgate.netnih.govresearchgate.netgoogle.com The synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with various reagents, and derivatives of this compound can be transformed into the necessary intermediates for these cyclization reactions. rsc.orgresearchgate.net

Quinazolinones: This class of fused heterocyclic compounds is of significant interest due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netorganic-chemistry.orgrsc.orgmdpi.com A common synthetic route to quinazolinones involves the cyclization of 2-aminobenzamides with various carbonyl compounds or their equivalents. researchgate.netresearchgate.netrsc.orgmdpi.com The 2-bromo functionality in this compound can be converted to an amino group, thus providing a direct pathway to the synthesis of substituted quinazolinones. researchgate.netresearchgate.net

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | General Synthetic Strategy | Key Intermediates from this compound |

|---|---|---|

| Benzoxazoles | Intramolecular cyclization | ortho-hydroxy-2-bromoanilides |

| Benzothiazoles | Condensation and cyclization | ortho-amino-2-bromothiophenols |

The benzamide scaffold is a key feature in the design of inhibitors for several important protein targets implicated in disease.

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers. nih.govnih.gov Many HDAC inhibitors feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The benzamide moiety often serves as a central component of the cap group, and derivatives of this compound can be elaborated to produce potent and selective HDAC inhibitors. nih.govnih.gov